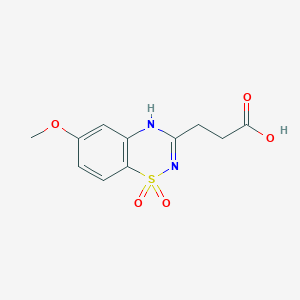
3-(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound, characterized by the presence of a benzothiadiazine ring, contributes to its wide range of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide typically involves the reaction of appropriate aniline derivatives with sulfuryl chloride, followed by cyclization and methoxylation steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing efficiency and minimizing production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide has numerous scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its antimicrobial, antiviral, and antihypertensive effects . The compound’s ability to modulate ion channels and receptors also contributes to its diverse pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Chlorothiazide: A diuretic and antihypertensive agent with a similar benzothiadiazine structure.
Hydrochlorothiazide: Another diuretic with a benzothiadiazine ring, used to treat hypertension and edema.
Phthalazinone Derivatives: Compounds with structural similarities, used in the treatment of various diseases such as cancer and diabetes.
Uniqueness: 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide stands out due to its methoxy group and propanoic acid moiety, which contribute to its unique pharmacological profile and broader range of biological activities compared to other benzothiadiazine derivatives .
Eigenschaften
CAS-Nummer |
101063-97-2 |
|---|---|
Molekularformel |
C11H12N2O5S |
Molekulargewicht |
284.29 g/mol |
IUPAC-Name |
3-(6-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O5S/c1-18-7-2-3-9-8(6-7)12-10(4-5-11(14)15)13-19(9,16)17/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
ZDVMBZAHMSUHSS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















